(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone
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Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone is a complex organic compound that features a combination of a thiadiazole ring, a piperidine ring, and a benzofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds containing a 1,3,4-thiadiazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their chemical structure and the presence of other functional groups .
Mode of Action
Compounds with a 1,3,4-thiadiazole moiety are known to interact with their targets in various ways, leading to different biological effects . For instance, some derivatives have been reported to inhibit the catalytic activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, depending on their specific targets . For example, some derivatives have been reported to affect the tubulin polymerization pathway, leading to cell cycle arrest and apoptosis .
Result of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
For instance, the solubility and stability of a compound can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone typically involves multiple steps. One common method begins with the preparation of the 1,3,4-thiadiazole ring, which is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This intermediate is then reacted with an appropriate aldehyde to form the thiadiazole ring .
The next step involves the formation of the piperidine ring, which can be synthesized by the cyclization of a suitable amine with a dihaloalkane. The piperidine ring is then functionalized with the thiadiazole moiety through a nucleophilic substitution reaction .
Finally, the benzofuran moiety is introduced through a Friedel-Crafts acylation reaction, where the piperidine-thiadiazole intermediate is reacted with benzofuran-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone: Unique due to its combination of thiadiazole, piperidine, and benzofuran moieties.
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Similar structure but lacks the benzofuran moiety.
4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one: Contains a thiadiazole ring but different overall structure and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of piperidine derivatives with benzofuran and thiadiazole moieties. The incorporation of the thiadiazole ring is crucial as it enhances the compound's biological activity through various mechanisms such as enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Thiadiazole derivatives have shown selective cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. Specifically, compounds with IC50 values ranging from 5 to 25 µM have been reported in literature, indicating their potential as chemotherapeutic agents .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, certain thiadiazole derivatives inhibit key signaling pathways involved in cancer progression, such as the Bcr-Abl pathway in chronic myeloid leukemia .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been explored:
- In Vivo Studies : Compounds similar to this compound have been tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. These studies demonstrated significant protection against seizures at doses as low as 30 mg/kg .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiadiazole ring and piperidine moiety can enhance biological activity. Key findings include:
- Substituent Influence : Electron-withdrawing groups such as nitro or halogens at specific positions on the benzofuran or thiadiazole rings significantly increase potency against cancer cells. Conversely, electron-donating groups may reduce activity .
Substituent Type | Biological Activity | IC50 Range (µM) |
---|---|---|
Electron-withdrawing | Increased potency | 5 - 15 |
Electron-donating | Decreased potency | >25 |
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives for their anticancer effects against human leukemia cell lines. The results indicated that compounds with a benzofuran moiety exhibited enhanced cytotoxicity compared to those without, supporting the hypothesis that structural modifications can significantly impact efficacy .
- Case Study on Anticonvulsant Effects : In another study focusing on anticonvulsant properties, several derivatives were synthesized and tested for their ability to prevent seizures in rodent models. The results showed that certain substitutions led to a marked increase in protective effects against induced seizures, highlighting the importance of structural optimization in drug design .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFPZRFMYLLOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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